molecular formula C7H4N4 B1444399 [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile CAS No. 943845-23-6

[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile

Cat. No.: B1444399
CAS No.: 943845-23-6
M. Wt: 144.13 g/mol
InChI Key: MQDKIFOOGMKSPB-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile (CAS No: 943845-23-6) is a fused aza-heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound is a key synthetic intermediate for constructing more complex molecules with diverse pharmacological activities. The triazolopyridine core is recognized for its versatility and is found in several well-known drugs, serving as a privileged structure in the design of bioactive molecules . Researchers value this scaffold for its role in developing novel therapeutic agents. Recent investigations have highlighted its potential as a novel and potent scaffold for α-glucosidase inhibition, which is a pivotal target for managing type 2 diabetes mellitus . In one study, derivatives based on this core demonstrated remarkable inhibitory potency, with one compound exhibiting an IC₅₀ value of 6.60 ± 0.09 µM, representing a significant increase in potency compared to the standard drug acarbose . The molecular structure of this carbonitrile derivative makes it a valuable building block in organic synthesis, particularly for constructing poly-substituted triazolopyridines . Its physicochemical properties are favorable for drug-like molecules, aiding in the development of compounds with potential improved efficacy and safety profiles. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet and handle the material appropriately, using necessary personal protective equipment.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDKIFOOGMKSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731273
Record name [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943845-23-6
Record name [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Functionalized Triazolo[1,5-a]pyridines

This method involves transforming substituents at the 6-position of preformed triazolo[1,5-a]pyridines into the nitrile group. For example, thermal decomposition of oxadiazolyl-substituted triazolo[1,5-a]pyridines in polyphosphoric acid at elevated temperatures (~200 °C) leads to cleavage of the oxadiazolyl ring and formation of the carbonitrile at the 6-position.

Key features:

  • Starting materials: 6-substituted triazolo[1,5-a]pyridines with labile groups (e.g., oxadiazolyl)
  • Conditions: Heating in polyphosphoric acid or similar strong acids
  • Outcome: Selective formation of the carbonitrile group at position 6

Synthesis Based on Functionalized Pyridines

This approach uses aminopyridines or cyano-substituted pyridines as precursors to build the triazole ring adjacent to the pyridine core.

Typical procedure:

  • Starting with 2-amino- or 2-aminopyridine derivatives containing cyano groups at position 6
  • Condensation with hydrazine derivatives or related reagents to form the triazole ring
  • Cyclization reactions under acidic or basic conditions to close the triazole ring fused to the pyridine

This method allows direct introduction of the nitrile group at the 6-position by starting with a pyridine already bearing the nitrile functionality.

Heterocyclization of 2-(1,2,4-triazol-5-yl)acetonitriles

This method involves the cyclization of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles/esters to form the triazolo[1,5-a]pyridine ring system.

Reaction scheme:

  • 2-(1,2,4-triazol-5-yl)acetonitrile + β-dicarbonyl compound → cyclocondensation → triazolo[1,5-a]pyridine-6-carbonitrile
  • Alternatively, reaction with α,β-unsaturated nitriles or esters under suitable conditions

Cyclocondensation of Acyclic Reagents

A widely used synthetic route involves the condensation of hydrazine derivatives with substituted methylenemalononitriles or their precursors.

Typical steps:

  • Condensation of hydrazine or its derivatives with arylidenemalononitriles or related compounds
  • Formation of intermediate hydrazones or amidines
  • Cyclization under basic or acidic catalysis to yield the fused triazolo[1,5-a]pyridine ring with a nitrile group at the 6-position

This method is efficient for synthesizing a variety of substituted triazolo[1,5-a]pyridine-6-carbonitriles.

Recyclization of Oxadiazolopyridinium Salts

In this method, oxadiazolopyridinium salts are treated with ammonia or amines to induce recyclization, leading to the formation of triazolo[1,5-a]pyridine-6-carbonitriles.

  • The oxadiazolopyridinium salt ring opens and rearranges under nucleophilic attack
  • The nitrile group is introduced during the ring transformation process

Representative Data Table of Preparation Methods

Method Category Starting Materials Key Reaction Conditions Advantages References
Conversion of functionalized triazolo[1,5-a]pyridines 6-substituted triazolo[1,5-a]pyridines (e.g., oxadiazolyl derivatives) Heating in polyphosphoric acid (~200 °C) Direct transformation, selective nitrile introduction
Functionalized pyridines Aminopyridines with nitrile at C-6 Condensation with hydrazine derivatives, acidic/basic cyclization Starting with nitrile already present
Heterocyclization of 2-(1,2,4-triazol-5-yl)acetonitriles 2-(1,2,4-triazol-5-yl)acetonitriles + β-dicarbonyls or α,β-unsaturated nitriles Cyclocondensation under basic/acidic catalysis Versatile, allows diverse substituents
Cyclocondensation of acyclic reagents Hydrazine derivatives + substituted methylenemalononitriles Condensation and cyclization with base or acid catalysts Efficient, high yields
Recyclization of oxadiazolopyridinium salts Oxadiazolopyridinium salts + ammonia/amine Nucleophilic ring opening and rearrangement Novel ring transformation approach

Detailed Research Findings

  • The thermal decomposition of oxadiazolyl-substituted triazolo[1,5-a]pyridines is a reliable method to obtain the 6-carbonitrile derivative, as demonstrated by Khomenko et al., where heating at 200 °C in polyphosphoric acid leads to selective cleavage and nitrile formation.

  • Condensation of 2′-acetyl-2-cyanoacetohydrazide with arylidenemalononitriles in the presence of piperidine yields triazolo[1,5-a]pyridines, which can be further manipulated to introduce nitrile groups at desired positions, including C-6.

  • The cyclocondensation of hydrazine derivatives with methylenemalononitriles is a well-established route, providing access to various substituted triazolo[1,5-a]pyridine-6-carbonitriles with good yields and functional group tolerance.

  • Recent studies also report the use of β-diketones or β-dialdehydes condensation with hydrazine derivatives to synthesize new triazolo[1,5-a]pyridine-8-carbonitriles, which can be adapted for the 6-carbonitrile analogues.

  • The recyclization of oxadiazolopyridinium salts represents a novel synthetic strategy, where interaction with ammonia or amines induces ring transformation, yielding the target carbonitrile compounds.

Chemical Reactions Analysis

Nucleophilic Addition and Cyclization Reactions

The nitrile group participates in multicomponent reactions (MCRs) to form fused heterocycles. For example, a three-component reaction using benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole yields tetrazolo[1,5-a]pyrimidine-6-carbonitriles (Table 1) .

Table 1: Yields of tetrazolo[1,5-a]pyrimidine-6-carbonitriles under optimized conditions

Benzaldehyde substituentYield (%)Reaction time (min)
4-NO₂9815
4-Cl9515
4-OCH₃8815

Conditions: HMTA-based ionic liquid/MIL-101(Cr) catalyst, solvent-free, 100°C .

The mechanism involves:

  • Knoevenagel condensation between benzaldehyde and 3-cyanoacetyl indole.

  • Michael addition of 1H-tetrazole-5-amine to the intermediate.

  • Cyclization to form the tetrazolo-pyrimidine core .

Hydrolysis and Functional Group Interconversion

The nitrile group undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions. For example:

  • Acidic hydrolysis : Treatment with H₂SO₄ (conc.)/H₂O at reflux converts the nitrile to a carboxylic acid .

  • Basic hydrolysis : NaOH/EtOH yields the corresponding amide intermediate, which can be further functionalized .

Coupling Reactions

The triazolopyridine core enables cross-coupling reactions. In one study, Pd-catalyzed Suzuki-Miyaura coupling introduced aryl groups at position 7 (Scheme 1) :

Scheme 1: Suzuki coupling of triazolo[1,5-a]pyridine-6-carbonitrile derivatives

text
Ar-B(OH)₂ + [1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile → Pd(PPh₃)₄, K₂CO₃ → Ar-substituted product (yield: 61–88%)[7]

Metal-Free Oxidative Cyclization

A catalyst-free method using microwave irradiation achieves annulation with benzohydrazides (Table 2) :

Table 2: Microwave-mediated synthesis of substituted derivatives

Substituent on benzohydrazideYield (%)Time (min)
4-Cl8230
4-OCH₃7830
3-NO₂7530

Conditions: Microwave, 120°C, toluene, 3Å molecular sieves .

Stability and Functionalization Challenges

  • The nitrile group is susceptible to nucleophilic attack at high pH, requiring controlled conditions for functionalization .

  • Electron-deficient triazolopyridine rings favor electrophilic substitutions at position 7, guided by computational studies .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
One of the primary applications of [1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile is its role as a therapeutic agent in cancer treatment. Compounds within this class have been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers, including breast, lung, and gastric cancers. The inhibition of AXL has been linked to reduced tumor growth and metastasis .

1.2 Antimicrobial Properties
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant antimicrobial activity against a range of pathogens. The synthesis of these compounds often involves modifications that enhance their efficacy against bacterial and fungal strains. For instance, studies have reported that certain derivatives possess potent activity against resistant strains of bacteria .

1.3 Neurological Disorders
Recent studies have explored the neuroprotective effects of [1,2,4]triazolo[1,5-a]pyridine derivatives in models of neurodegenerative diseases. These compounds have shown promise in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress and apoptosis .

Case Studies

3.1 Case Study: Anticancer Activity
A study investigated the anticancer effects of a specific derivative of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity at low micromolar concentrations and induced apoptosis through the activation of caspase pathways. The findings suggest its potential as a lead compound for developing new anticancer therapies .

3.2 Case Study: Antimicrobial Efficacy
Another research effort focused on synthesizing a series of [1,2,4]triazolo[1,5-a]pyridine derivatives to evaluate their antimicrobial properties against Staphylococcus aureus and Candida albicans. Several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents .

Data Table: Summary of Applications

Application Area Description Key Findings
Anticancer ActivityInhibition of AXL receptor tyrosine kinaseEffective against multiple cancer types
Antimicrobial PropertiesActivity against resistant bacterial strainsLower MICs compared to standard antibiotics
Neurological DisordersNeuroprotective effectsModulation of neurotransmitter systems

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity Reference
[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile C₇H₄N₄ 144.13 Cyano (-CN) at position 6 Antiviral, Antiproliferative
8-Benzothiazolyl-2-aryl derivatives (14a–e) C₂₀H₁₂N₆OS to C₂₂H₁₆N₆OS 384.42–412.47 Benzothiazolyl, methoxy/chloro/nitro phenyl groups Antiviral (SARS-CoV-2 6LU7 inhibition)
Tetrazolo[1,5-a]pyrimidine-6-carbonitrile C₆H₃N₇ 173.14 Tetrazole ring fused with pyrimidine Cytotoxic (HeLa cells)
6-Bromo-[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile C₇H₃BrN₄ 223.03 Bromo (-Br) at position 8, cyano at 6 Medicinal intermediates
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid C₇H₅N₃O₂ 163.13 Carboxylic acid (-COOH) at position 6 Synthetic intermediate

Key Observations :

  • Substituent Effects: The cyano group in this compound enhances electrophilicity, facilitating interactions with biological targets like viral proteases .
  • Ring System Differences : Replacing the triazole ring with a tetrazole (as in Tetrazolo[1,5-a]pyrimidine-6-carbonitrile) reduces structural similarity (similarity score: 0.66) and shifts activity toward cytotoxicity .

Key Observations :

  • The target compound and its benzothiazolyl derivatives are synthesized via acid-catalyzed cyclocondensation , achieving moderate to high yields .
  • Tetrazolo analogs require specialized catalysts like HMTA-BAIL@MIL-101(Cr) for efficient synthesis, reflecting higher complexity due to the tetrazole ring .

Key Observations :

  • The cyano group in this compound derivatives enhances interactions with viral proteases, as evidenced by 2D/3D binding studies .
  • Tetrazolo analogs exhibit stronger cytotoxicity, likely due to increased electrophilicity from the tetrazole ring .
  • Amino-carboxamide derivatives show superior antiproliferative activity, attributed to hydrogen bonding with tubulin .

Spectral and Physical Properties

  • IR Spectroscopy: Cyano (-CN) stretches appear at 2195–2206 cm⁻¹ in this compound and its analogs, confirming the presence of the functional group .
  • Melting Points : Derivatives with bulky substituents (e.g., benzothiazolyl) exhibit higher melting points (≥300°C) compared to the parent compound .
  • Solubility : The carboxylic acid analog ([1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid) shows improved aqueous solubility over the carbonitrile due to ionization .

Biological Activity

Overview

The compound [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile is a heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused with a pyridine ring and possesses a nitrile functional group at the 6-position of the pyridine. Its unique structural characteristics contribute to its potential as a therapeutic agent in various diseases, particularly through its interaction with biological receptors.

The biological activity of this compound is primarily attributed to its role as a modulator of various receptors and enzymes involved in critical physiological processes:

  • Adenosine Receptors : This compound has been identified as a potential agonist or antagonist for adenosine receptors, which play significant roles in inflammation and cancer progression. Studies indicate that structural modifications can enhance its binding affinity and specificity towards these receptors.
  • AXL Receptor Tyrosine Kinase : Inhibition of AXL receptor tyrosine kinase has been associated with the treatment of proliferative conditions such as cancer. The compound has shown promise in inhibiting AXL function, thereby impacting tumor growth and metastasis .
  • RORγt Inhibition : The compound acts as an inverse agonist for RORγt, which is crucial for immune regulation. This activity suggests potential applications in autoimmune diseases and inflammatory conditions.

Biological Activities

Research has demonstrated that this compound exhibits multiple biological activities:

  • Antimicrobial Properties : Various derivatives of this compound have shown significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines, including breast and lung cancer. Its mechanism involves the inhibition of key signaling pathways associated with cell growth and survival .
  • Anti-inflammatory Effects : The modulation of adenosine receptors by this compound can lead to reduced inflammation, which is beneficial in treating conditions like asthma and chronic inflammatory diseases.

Case Studies and Experimental Data

Several studies have explored the biological efficacy of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities against different cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than established chemotherapeutics .
  • Inhibition Studies : Research focused on the inhibitory effects on thymidine phosphorylase revealed that certain analogs had comparable or superior activity to reference compounds, indicating potential for further development in oncology .
  • Molecular Docking Studies : Computational studies have predicted favorable binding interactions between this compound and target receptors such as AXL and adenosine receptors. These studies provide insights into optimizing the structure for enhanced efficacy .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundTriazole-pyridine fusion with nitrilePotential adenosine receptor modulator; anticancer
7-amino-5-oxo-[1,2,4]triazolo[1,5-a]pyridineAmino group at position 7; oxo groupHigh affinity for adenosine receptors
[1,2,4]triazolo[1,5-a]pyrimidine derivativesVariations in the pyrimidine ringAntiviral against influenza viruses

Q & A

Q. What are the standard protocols for synthesizing [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile derivatives?

The synthesis typically involves refluxing precursors in ethanol or acetic acid with catalysts like piperidine. For example, a mixture of arylazomalononitrile and compound 3 (0.01 mol) in ethanol, heated under reflux for 5 h with piperidine (0.1 mL), yields derivatives such as 14a (73% yield after crystallization) . Metal-free protocols are also effective: heating aminopyridine derivatives with ketones (e.g., cyclohexanone) in acetic acid generates spirocyclic derivatives (e.g., 13 and 14 ) .

Q. How is the structural integrity of synthesized derivatives confirmed?

Characterization relies on:

  • IR spectroscopy : Detection of NH₂ (3315–3300 cm⁻¹), C≡N (2200 cm⁻¹), and C=O (1685 cm⁻¹) .
  • NMR : Key signals include NH₂ protons at δ 4.47 ppm and aromatic protons at δ 6.92–7.73 ppm in DMSO-d₆ .
  • Elemental analysis : Close alignment of calculated vs. observed values for C, H, N, and S (e.g., 14b : C 60.40% observed vs. 60.30% calculated) .

Q. What in vitro methods evaluate the biological activity of these compounds?

  • Antimicrobial assays : Compounds are screened against bacterial/fungal strains using agar diffusion or microdilution methods to determine MIC values .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values, with derivatives like triazolopyrimidines showing potent tubulin inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key variables include:

  • Solvent choice : Ethanol or acetic acid for better solubility of intermediates .
  • Catalyst loading : Piperidine (0.1 mL) enhances cyclization efficiency .
  • Temperature and time : Refluxing for 5–12 h ensures complete conversion, as seen in hydrazine hydrate reactions .
  • Purification : Crystallization from ethanol-dioxane mixtures improves purity .

Q. How can contradictory spectroscopic data (e.g., NMR/IR) be resolved?

  • Repeat under controlled conditions : Ensure anhydrous solvents and inert atmospheres to prevent side reactions.
  • 2D NMR techniques : Use COSY or HSQC to resolve overlapping aromatic proton signals .
  • X-ray crystallography : Confirm ambiguous structures, as applied to spirocyclic derivatives .

Q. What strategies design derivatives with enhanced bioactivity or solubility?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl in 14b ) improves antimicrobial activity .
  • Spirocyclic systems : Compounds like 13 and 14 exhibit unique conformational rigidity, enhancing target binding .
  • Solubility optimization : Acetyl or trichloromethyl groups (e.g., 7 ) balance lipophilicity and aqueous solubility .

Q. How is the antitubulin mechanism of triazolopyridine derivatives investigated?

  • Molecular docking : Simulate binding to tubulin’s colchicine site, as demonstrated for triazolopyrimidines .
  • Cell cycle analysis : Flow cytometry reveals G2/M arrest in treated cells .
  • Tubulin polymerization assays : Measure inhibition rates using purified tubulin .

Q. What approaches are used in structure-activity relationship (SAR) studies?

  • Variation of substituents : Compare activities of derivatives with halogens (Cl, Br), methyl, or acetyl groups .
  • Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., triazole NH for tubulin interaction) .
  • In silico ADMET profiling : Predict bioavailability and toxicity to prioritize synthetic targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile

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